Comparative Cytotoxicity in JIMT-1 Breast Cancer and MCF-10A Normal Cells: Selectivity Advantage Over Hederagenin
Phytolaccagenic acid (PA) exhibits a favorable cytotoxicity profile compared to the more toxic triterpenoid hederagenin. In a direct head-to-head study using human JIMT-1 breast cancer cells, PA required concentrations exceeding 100 µM to induce cytotoxicity, whereas hederagenin demonstrated potent activity with an IC₅₀ of 27.3 µM [1]. This 3.7-fold difference in potency translates to a wider therapeutic window for PA in applications where non-specific cell death is a concern, such as in models investigating inflammation or metabolic disorders. The study also evaluated normal-like MCF-10A breast epithelial cells, confirming that PA's low cytotoxicity is consistent across cell types.
| Evidence Dimension | Cytotoxic potency (IC₅₀) in human breast cancer cells |
|---|---|
| Target Compound Data | >100 µM (no significant cytotoxicity up to this concentration) |
| Comparator Or Baseline | Hederagenin: IC₅₀ = 27.3 µM |
| Quantified Difference | >3.7-fold lower cytotoxicity (higher IC₅₀) for PA |
| Conditions | Human JIMT-1 breast cancer cells; in vitro cytotoxicity assay (72h treatment) |
Why This Matters
PA's significantly lower cytotoxicity reduces the risk of confounding off-target cell death in cell-based assays and in vivo models, providing a cleaner background for evaluating specific pharmacological effects.
- [1] Suxo, Y., et al. (2018). Sapogenins from the husk of chenopodium quinoa, the obtaining of their derivatives, and the evaluation of their cytotoxic activity. Revista Boliviana de Química, 35(3), 98-107. View Source
